N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline
Description
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline is a synthetic organic compound that features a unique combination of functional groups, including an imidazole ring, a fluoro-substituted aromatic ring, and a nitro group
Properties
IUPAC Name |
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-2-9-6-15-12(16-9)7-14-10-4-3-8(13)5-11(10)17(18)19/h3-6,14H,2,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQONGOCPRHJQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)CNC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: Formation of amino derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, while the fluoro and nitro groups can enhance binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline
- N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-chloro-2-nitroaniline
- N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-aminoaniline
Uniqueness
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-fluoro-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds .
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